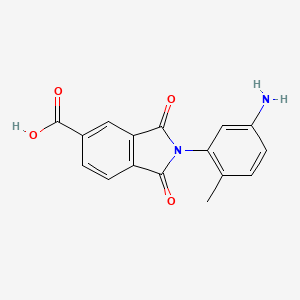

N-phenyl-2,1,3-benzothiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide and related derivatives often involves cyclization reactions and the functionalization of precursor molecules. Notably, compounds with a benzothiadiazole core can be synthesized through various methods, including condensation reactions and the use of catalysts to facilitate the cyclization process. An example includes the synthesis of benzothiazole derivatives through iodine-mediated oxidative cyclization, demonstrating the diverse synthetic routes available for these compounds (Naresh, Kant, & Narender, 2014).

Molecular Structure Analysis

The molecular structure of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide showcases the fused benzene and thiadiazole rings, contributing to its unique chemical properties. Structural characterization techniques such as NMR and X-ray crystallography provide insight into its configuration and electronic distribution. For example, studies on related benzothiadiazole derivatives reveal the significance of intermolecular interactions and crystal packing in determining the material's properties (Saeed et al., 2020).

科学的研究の応用

1. pH Sensing and Chemosensor Applications

N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives, such as 2-(5-(4-carboxyphenyl)-2-hydroxyphenyl)benzothiazole, have shown promise in pH sensing. These compounds exhibit multifluorescence emissions in different states, making them suitable for detecting pH fluctuations in biological and neutral water samples (Li et al., 2018).

2. Antimicrobial Activity

Several derivatives of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide have been synthesized and tested for antimicrobial properties. These compounds exhibit potent activity against various bacterial and fungal strains, with some showing greater effectiveness than reference drugs (Bikobo et al., 2017).

3. Synthesis of Drug-like Derivatives

Methods have been developed for synthesizing various drug-like derivatives of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide. These methods involve reactions that produce compounds with potential therapeutic applications (Park et al., 2009).

4. Carbonic Anhydrase Inhibition

Metal complexes of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives have been synthesized with strong inhibitory properties against human carbonic anhydrase isoenzymes. These compounds show promise in therapeutic applications due to their powerful inhibition capabilities (Büyükkıdan et al., 2013).

5. Fluorescent Dyes with Photophysical Properties

N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives have been used to create fluorescent dyes with remarkable photophysical properties. These dyes exhibit features like large Stokes shift and solid-state fluorescence, useful in various analytical applications (Zhang et al., 2017).

6. Type III Secretion Inhibitor in Yersinia

Certain derivatives of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide have been identified as type III secretion inhibitors in Yersinia, potentially useful in preventing or treating bacterial infections (Kauppi et al., 2007).

7. Synthesis of Novel Antimicrobial Agents

New N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives have been synthesized with significant antimicrobial properties against various pathogens, including plant, animal, and human pathogens (Incerti et al., 2017).

8. Anticancer Activity

Certain N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives have shown promising anticancer activities, both in vitro and in vivo, against various cancer cell lines. These compounds have been synthesized and evaluated for their effectiveness in inhibiting tumor growth (Bradshaw & Westwell, 2004).

特性

IUPAC Name |

N-phenyl-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c17-13(14-10-4-2-1-3-5-10)9-6-7-11-12(8-9)16-18-15-11/h1-8H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQVHAYFODNKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)